![molecular formula C23H26F3NO4 B3016299 (4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1396810-85-7](/img/structure/B3016299.png)
(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
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Overview
Description
The compound "(4-(((3,5-Dimethoxybenzyl)oxy)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone" is a complex organic molecule that likely contains a piperidine core structure, which is a common feature in many pharmaceuticals and organic compounds. The molecule also appears to have multiple substituents, including a trifluoromethylphenyl group and a dimethoxybenzyl ether moiety. This suggests that the compound could have interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of piperidine derivatives can involve various chemical reactions, including condensation, amidation, and Friedel-Crafts acylation. For example, the synthesis of a related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was achieved by reacting 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine . Another synthesis approach for a piperidine derivative involved the condensation of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
Piperidine derivatives often exhibit a chair conformation for the piperidine ring, which is a stable six-membered ring structure. The crystal structures of such compounds can be determined using X-ray diffraction, revealing details such as bond lengths, angles, and the overall three-dimensional arrangement of the molecule . The dihedral angles between substituent rings can vary, influencing the overall shape and reactivity of the molecule.
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions, depending on their functional groups. For instance, the presence of oxime, sulfonyl, or ketone groups can lead to specific reactivity patterns, such as nucleophilic addition or substitution reactions . The electronic properties of the substituents, such as the electron-withdrawing trifluoromethyl group, can also affect the reactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For example, the presence of halogen atoms can increase the density and influence the crystal packing of the compound . Spectroscopic techniques like NMR and IR can be used to characterize the functional groups present in the molecule . Additionally, thermal analysis can provide information on the stability of the compound under various temperature conditions .
Scientific Research Applications
Structural and Theoretical Studies
Structural Characterization : A study by Eckhardt et al. (2020) reported the crystal and molecular structure of a closely related compound, providing insights into its chemical properties and potential applications in drug development (Eckhardt et al., 2020).
Theoretical Calculations : Karthik et al. (2021) conducted theoretical calculations on a similar compound, which helps in understanding its electronic properties and reactivity, crucial for designing new molecules with desired characteristics (Karthik et al., 2021).
Antimicrobial and Antioxidant Properties
Antimicrobial Activity : Mallesha and Mohana (2014) synthesized derivatives of a related compound and evaluated them for their antimicrobial activities, showing potential for developing new antibiotics (Mallesha & Mohana, 2014).
Antioxidant Effects : Çetinkaya et al. (2012) studied the antioxidant properties of derivatives of a similar compound, suggesting their potential use in combating oxidative stress-related diseases (Çetinkaya et al., 2012).
Pharmaceutical Applications
Drug Synthesis : Kim and Misco (1985) discussed the synthesis of dimethoxybenzyl esters, which are structurally related to the compound . This research contributes to the field of drug design and synthesis (Kim & Misco, 1985).
Pharmacological Properties : Piccoli et al. (2012) explored the effects of a structurally similar compound on compulsive food consumption, indicating its potential in developing treatments for eating disorders (Piccoli et al., 2012).
Chemical Synthesis and Analysis
New Compound Synthesis : Dineshkumar and Parthiban (2022) synthesized a new molecule related to the compound , highlighting the continuous innovation in chemical synthesis (Dineshkumar & Parthiban, 2022).
Molecular Interaction Studies : Shim et al. (2002) investigated the molecular interactions of a similar compound with cannabinoid receptors, contributing to our understanding of receptor-ligand interactions in pharmacology (Shim et al., 2002).
Mechanism of Action
Target of Action
It’s common for such compounds to interact with specific proteins or enzymes in the body, altering their function and leading to therapeutic effects .
Mode of Action
Typically, compounds like this one interact with their targets by binding to specific sites, altering the target’s structure or function . This can lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
These changes can have downstream effects, influencing cellular processes and potentially leading to therapeutic outcomes .
Pharmacokinetics
The search results do mention that the compound has reliable pharmacokinetic properties . This suggests that the compound is likely to be well-absorbed, distributed throughout the body, metabolized, and excreted in a manner that allows it to exert its effects effectively.
Result of Action
The compound’s interaction with its targets and the subsequent changes in biochemical pathways are likely to result in various molecular and cellular effects .
properties
IUPAC Name |
[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3NO4/c1-29-20-10-17(11-21(13-20)30-2)15-31-14-16-6-8-27(9-7-16)22(28)18-4-3-5-19(12-18)23(24,25)26/h3-5,10-13,16H,6-9,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLRMOLXFRGCGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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